4-Chlorocyclohexanone chemical properties
4-Chlorocyclohexanone chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Chlorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorocyclohexanone (C₆H₉ClO) is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a reactive ketone and a synthetically adaptable chlorine atom on a cyclohexane scaffold, presents a rich landscape for chemical transformations. This guide provides a comprehensive analysis of the core chemical properties of 4-chlorocyclohexanone, delving into its synthesis, conformational behavior, chemical reactivity, and spectroscopic profile. The narrative is grounded in established chemical principles and supported by experimental data, offering field-proven insights for professionals engaged in molecular design and synthesis.
Core Physicochemical and Structural Properties
4-Chlorocyclohexanone is a substituted cyclic ketone characterized by a chlorine atom at the C4 position.[1] This substitution pattern significantly influences the molecule's electronic environment and steric profile, which in turn dictates its reactivity and conformational preferences.
| Property | Value | Source |
| IUPAC Name | 4-chlorocyclohexan-1-one | PubChem[2] |
| CAS Number | 21299-26-3 | ChemicalBook[3], Stenutz[4] |
| Molecular Formula | C₆H₉ClO | PubChem[2] |
| Molecular Weight | 132.59 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | Smolecule[1] |
| Boiling Point | ~173.38°C (rough estimate) | ChemicalBook[3] |
| Density | ~1.046 g/cm³ (rough estimate) | ChemicalBook[3] |
| Refractive Index | ~1.4867 (estimate) | ChemicalBook[3] |
| SMILES | C1CC(=O)CCC1Cl | PubChem[2] |
| InChIKey | BUBAVJLZSWOEBV-UHFFFAOYSA-N | Stenutz[4] |
Synthesis of 4-Chlorocyclohexanone: A Protocol for Oxidation
While several methods exist for synthesizing 4-chlorocyclohexanone, including the direct chlorination of cyclohexanone, a common and reliable laboratory-scale method involves the oxidation of its precursor, 4-chlorocyclohexanol.[1][5] This transformation is a cornerstone reaction, converting the secondary alcohol into the target ketone.
Experimental Protocol: Oxidation of 4-Chlorocyclohexanol to 4-Chlorocyclohexanone
This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a widely used oxidizing agent for this type of transformation.[5]
Materials:
-
4-Chlorocyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: In the flask, suspend Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Dissolve 4-chlorocyclohexanol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension while stirring vigorously.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot.
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium byproducts.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[5]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chlorocyclohexanone.[5]
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Conformational Analysis: The Axial-Equatorial Equilibrium
The cyclohexane ring of 4-chlorocyclohexanone predominantly adopts a chair conformation to minimize angular and torsional strain.[6] The presence of the chlorine substituent at the C4 position leads to a dynamic equilibrium between two distinct chair conformers: one with the chlorine atom in an axial position and one with it in an equatorial position.
The relative stability of these conformers is dictated by a balance of steric and electronic factors.[1] Generally, for monosubstituted cyclohexanes, the equatorial position is thermodynamically favored to avoid 1,3-diaxial interactions. Computational analysis indicates that torsional strain is a significant contributor to the energy difference between the conformers of 4-chlorocyclohexanone.[1] The chair conformation with an equatorial chlorine substituent experiences less torsional strain due to a more favorable staggered arrangement of atoms.[1]
Chemical Reactivity: A Tale of Two Functional Groups
The chemical behavior of 4-chlorocyclohexanone is dominated by the interplay between the electrophilic carbonyl carbon and the carbon atom bearing the chlorine substituent.
Nucleophilic Substitution at C4
The chlorine atom serves as a good leaving group, making the C4 position susceptible to nucleophilic substitution.[1] This reaction is highly dependent on the conformation of the molecule.
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Axial Chlorine: When the chlorine is in an axial position, the σ* (antibonding) orbital of the C-Cl bond is perfectly aligned for a backside attack by a nucleophile, facilitating a classic Sₙ2 reaction.[1] This orientation allows for optimal orbital overlap, leading to a lower activation energy for substitution.
-
Equatorial Chlorine: An equatorial chlorine is sterically hindered from backside attack by the cyclohexane ring itself.[1] Nucleophilic attack is therefore significantly slower and less favorable for this conformer.
Reactivity at the Carbonyl Group and Alpha-Positions
-
Reduction: The ketone functionality can be readily reduced to a secondary alcohol (4-chlorocyclohexanol) using common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1][7]
-
Enolate Formation: The hydrogen atoms on the carbons adjacent to the carbonyl group (α-positions C2 and C6) are acidic (pKa ~19-21 for cyclohexanone derivatives).[1] Treatment with a base leads to deprotonation and the formation of a nucleophilic enolate intermediate, which can then react with various electrophiles.[1]
-
Rearrangements: Under specific conditions, particularly with strong bases, 4-chlorocyclohexanone can undergo rearrangement reactions. The Favorskii rearrangement has been noted as a potential pathway for related halocyclohexanones.[8]
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of 4-chlorocyclohexanone.
| Spectroscopy Type | Key Features and Expected Observations |
| ¹³C NMR | Expect distinct signals for the four chemically non-equivalent carbons. The carbonyl carbon (C1) will be the most downfield (~200-210 ppm). The carbon bearing the chlorine (C4) will appear around 60-70 ppm, while the other methylene carbons (C2/C6 and C3/C5) will be further upfield.[2] |
| ¹H NMR | The spectrum will show complex multiplets for the methylene protons due to cis and trans coupling. Protons on C2/C6, being alpha to the carbonyl, will be the most deshielded of the methylene groups. The proton on C4 will also have a distinct chemical shift. |
| Mass Spectrometry (EI-MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 132. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will also be observed.[2] |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of a cyclic ketone will be prominent around 1715-1725 cm⁻¹. A C-Cl stretching vibration can be expected in the fingerprint region (typically 600-800 cm⁻¹).[9] |
Applications in Drug Discovery and Development
4-Chlorocyclohexanone is not typically an active pharmaceutical ingredient itself but rather a valuable building block.[1] Its bifunctional nature allows for the construction of more complex molecular architectures. For instance, the ketone functionality is a key handle for creating spirocyclic systems, which are rigid three-dimensional structures of significant interest in drug design for their potential to improve potency and selectivity.[5] Its utility as a synthetic intermediate underscores the importance of understanding its chemical properties for the efficient development of novel therapeutic agents.[1][10]
Safety and Handling
While specific GHS and hazard data for 4-chlorocyclohexanone is not extensively published, related chlorinated ketones like 2-chlorocyclohexanone are classified as irritants that can cause skin and serious eye irritation, as well as potential respiratory irritation.[11]
General Precautions:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
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ResearchGate. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]
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McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
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Mehar Al Minnath (LetsLearnChem). (2020, December 29). Conformational analysis of cyclohexanone [Video]. YouTube. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-chloro- in the NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10898759, 3-Chlorocyclohexanone. Retrieved from [Link]
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Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube. Retrieved from [Link]
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(Image representing the chemical reaction from 4-Chlorocyclohexanol to 4-Chlorocyclohexanone using PCC)